molecular formula C19H14Cl2N2O3S2 B11555898 methyl 4-({[(5E)-5-(2,3-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate

methyl 4-({[(5E)-5-(2,3-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate

Cat. No.: B11555898
M. Wt: 453.4 g/mol
InChI Key: DRPUSAGYHZHMMJ-OQLLNIDSSA-N
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Description

Methyl 4-({[(5E)-5-(2,3-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a dichlorobenzylidene group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[(5E)-5-(2,3-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate typically involves a multi-step process. One common method includes the condensation of 2,3-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazolidinone ring. The final step involves the esterification of the resulting compound with methyl 4-aminobenzoate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(5E)-5-(2,3-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Methyl 4-({[(5E)-5-(2,3-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-({[(5E)-5-(2,3-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate involves its interaction with specific molecular targets. The thiazolidinone ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorobenzylidene group may enhance the compound’s binding affinity to these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[(5E)-5-(2,3-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate is unique due to its combination of a thiazolidinone ring, dichlorobenzylidene group, and benzoate ester

Properties

Molecular Formula

C19H14Cl2N2O3S2

Molecular Weight

453.4 g/mol

IUPAC Name

methyl 4-[[(5E)-5-[(2,3-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]methylamino]benzoate

InChI

InChI=1S/C19H14Cl2N2O3S2/c1-26-18(25)11-5-7-13(8-6-11)22-10-23-17(24)15(28-19(23)27)9-12-3-2-4-14(20)16(12)21/h2-9,22H,10H2,1H3/b15-9+

InChI Key

DRPUSAGYHZHMMJ-OQLLNIDSSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NCN2C(=O)/C(=C\C3=C(C(=CC=C3)Cl)Cl)/SC2=S

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCN2C(=O)C(=CC3=C(C(=CC=C3)Cl)Cl)SC2=S

Origin of Product

United States

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